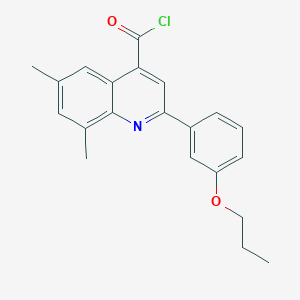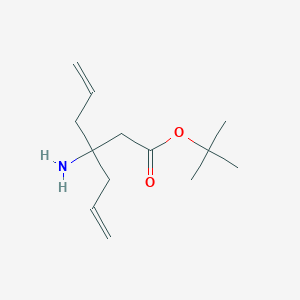
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
説明
“6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.85 .
Molecular Structure Analysis
The molecular structure of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2-position with a propoxyphenyl group and at the 4-position with a carbonyl chloride group . The molecule also has two methyl groups at the 6 and 8 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” are not fully detailed in the available resources. It has a molecular weight of 353.85 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the sources I have access to.科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including structures similar to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are extensively studied for their anticorrosive properties. These compounds exhibit excellent effectiveness against metallic corrosion, primarily due to their ability to form stable chelating complexes with metal surfaces through coordination bonding. The high electron density of quinoline derivatives, facilitated by polar substituents like hydroxyl, methoxy, and amino groups, allows for effective adsorption and protection of metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial, showcasing the compounds' potential in creating more durable and resistant materials (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds are fundamental aspects of medicinal chemistry and materials science. Propargylic alcohols have been identified as versatile building blocks for constructing polycyclic systems, including pyridines, quinolines, and isoquinolines, which are pivotal in drug discovery. These six-membered heterocycles are integral to a broad spectrum of biological activities and are components of vitamins, nucleic acids, pharmaceuticals, and agrochemicals. The efficient generation of these cyclic systems from propargylic alcohols underscores the role of 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride analogs in advancing synthetic methodologies for developing new therapeutic agents and functional materials (Mishra, Nair, & Baire, 2022).
Environmental Remediation
Quinoline compounds, including those structurally related to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are noted for their environmental impact, particularly in water contamination scenarios. The degradation of quinoline and its derivatives is a significant concern due to their potential carcinogenic, teratogenic, and mutagenic effects. Advanced oxidation processes, including photocatalysis, have been explored for the effective degradation of quinoline derivatives. These methods aim to enhance the degradation efficiency and utilize the nitrogen and carbon content of quinoline compounds without adverse environmental impacts. Such research is pivotal in addressing the challenges of quinoline pollution and in the development of more sustainable and eco-friendly chemical processes (Luo et al., 2020).
特性
IUPAC Name |
6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(22)24)17-10-13(2)9-14(3)20(17)23-19/h5-7,9-12H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLYXFYXQPCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180168 | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160262-95-2 | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)





![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)


